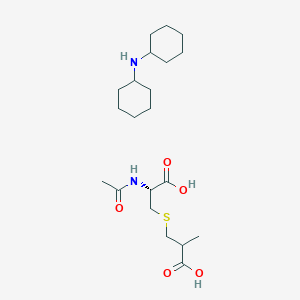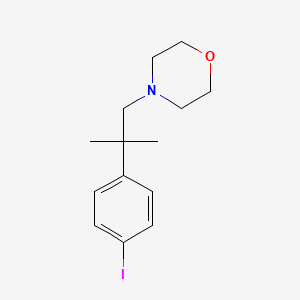
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of an iodophenyl group attached to a morpholine ring, which imparts unique chemical and physical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 4-iodobenzonitrile with morpholine in the presence of nitrite and tetraethylammonium iodide . The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps for purification, such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups.
Substitution: The iodophenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Applications De Recherche Scientifique
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cellular respiration and metabolic pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various chemical interactions, while the morpholine ring can interact with biological molecules. These interactions can affect cellular processes and metabolic pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine include:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the iodophenyl group and the morpholine ring. These features impart distinct chemical and physical properties to the compound, making it valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C14H20INO |
|---|---|
Poids moléculaire |
345.22 g/mol |
Nom IUPAC |
4-[2-(4-iodophenyl)-2-methylpropyl]morpholine |
InChI |
InChI=1S/C14H20INO/c1-14(2,11-16-7-9-17-10-8-16)12-3-5-13(15)6-4-12/h3-6H,7-11H2,1-2H3 |
Clé InChI |
WOYLOBTUTVCFFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1CCOCC1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


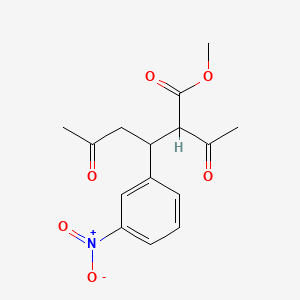
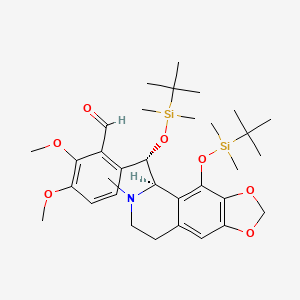
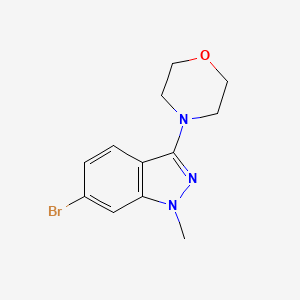
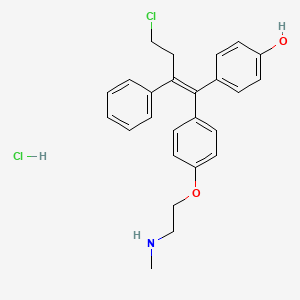

![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
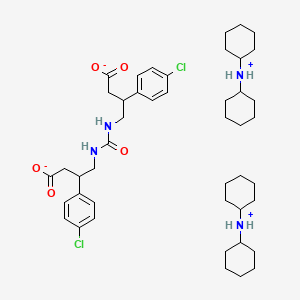
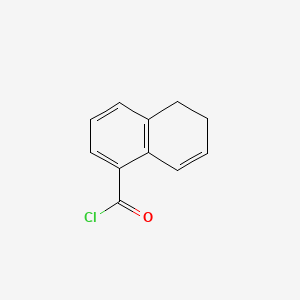
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
